![molecular formula C18H16N2OS2 B2725874 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898451-82-6](/img/structure/B2725874.png)

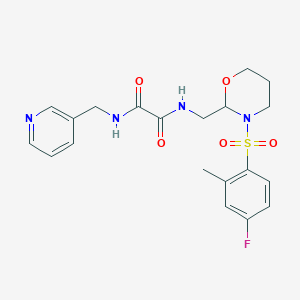

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide” is a compound that has been mentioned in the context of photocatalytic intermolecular carboarylation of alkenes . The compound is strategically designed as a dual-function reagent .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . Another method involves the allylative cyclization of (o-alkynylphenyl) (methoxymethyl) sulfides, o-alkynylanilines, and o-alkynylphenols catalyzed by π-allyl palladium species generated from simple allylic alcohols .Chemical Reactions Analysis

The compound has been used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . A vast array of alkenes are proven to be suitable substrates .Mechanism of Action

ABTM works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. This can lead to a range of physiological effects, depending on the target protein.

Biochemical and Physiological Effects:

ABTM has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and regulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABTM is its specificity, as it can target specific proteins in the body. This makes it a valuable tool for scientific research. However, one of the limitations of ABTM is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of ABTM in scientific research. One potential area of focus is the development of new drugs based on the structure of ABTM, which could have a range of therapeutic applications. Another area of interest is the study of the mechanisms of action of ABTM, which could provide valuable insights into the workings of the body at a molecular level. Additionally, there is potential for the use of ABTM in the development of new diagnostic tools for a range of diseases.

Synthesis Methods

The synthesis of ABTM involves the reaction of 3-allylbenzo[d]thiazol-2(3H)-amine and 4-(methylthio)benzoyl chloride in the presence of a suitable base. The reaction is carried out under specific conditions and requires careful monitoring to ensure the desired product is obtained.

Scientific Research Applications

ABTM has been widely used in scientific research due to its ability to bind to specific targets in the body. It has been shown to have potential applications in cancer research, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

4-methylsulfanyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-3-12-20-15-6-4-5-7-16(15)23-18(20)19-17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCDEKADZQVDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)

![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)

![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)